Reactive Blue 2
Overview
Description
Mechanism of Action
Target of Action
Reactive Blue 2, also known as Affi gel blue, primarily targets P2Y purinoceptors . These receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP . The compound has been found to have antagonistic activities at P2Y4 .
Mode of Action
This compound acts as an ATP receptor antagonist . It interacts with its targets by blocking the ATP-activated channels, making it a potent antagonist for these channels . The compound’s mode of inhibition is noncompetitive, with a Ki of 8 μM for the membrane-bound kinase, and 6 microM for the purified kinase .
Biochemical Pathways
This compound is involved in the phospholipase C (PLC) cascade . It may activate the PLC cascade in an extracellular Ca2±dependent manner and induce Ca2+ oscillations . The application of this compound increases K+ secretion in a dose-dependent manner .
Pharmacokinetics
It is known that the compound has good water solubility , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the induction of Ca2+ oscillations in cells . It enhances a Ca2+ response to histamine that is linked to the PLC cascade . In addition, it increases K+ secretion in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s action is dependent on the presence of extracellular Ca2+ . .
Biochemical Analysis
Biochemical Properties
Reactive Blue 2 is known to interact with various enzymes, proteins, and other biomolecules. It is a potent antagonist for ATP-activated channels . This compound has been used as a microscopic stain in biology and medicine, particularly with living cells .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the cyclic AMP-dependent differentiation of rat C6 glioma cells . This inhibition is achieved through the purinergic receptor-independent inactivation of phosphatidylinositol 3-kinase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an antagonist for ATP-activated channels , and it inhibits the activity of phosphatidylinositol 3-kinase .
Temporal Effects in Laboratory Settings
Its use as a stain in living cells suggests that it has a degree of stability and does not degrade rapidly .
Metabolic Pathways
Its interaction with ATP-activated channels and phosphatidylinositol 3-kinase suggests that it may play a role in energy metabolism and signal transduction .
Transport and Distribution
Its ability to stain living cells suggests that it can penetrate cell membranes and distribute within the cell .
Subcellular Localization
Its use as a stain in living cells suggests that it may localize to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Blue 2 involves multiple steps, starting with the preparation of the anthraquinone derivative. The key steps include:
Nitration and Reduction: The anthraquinone is nitrated and then reduced to form the corresponding amine.
Sulfonation: The amine is then sulfonated to introduce sulfonic acid groups.
Chlorination and Amination: The sulfonated anthraquinone is chlorinated and subsequently reacted with an amine to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Mixing Reactants: The reactants are mixed in a reactor with appropriate solvents.
Heating and Stirring: The mixture is heated and stirred to ensure complete reaction.
Purification: The product is purified through filtration and washing to remove impurities.
Drying: The purified product is dried to obtain the final dye in powder form.
Chemical Reactions Analysis
Types of Reactions: Reactive Blue 2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It undergoes substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Reactive Blue 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: It is employed as a staining agent for cells and tissues, helping to visualize cellular structures.
Medicine: It is used in diagnostic assays and as a marker in various medical tests.
Comparison with Similar Compounds
Reactive Blue 4: Another reactive dye with similar applications but different chemical structure.
Cibacron Blue F3GA: Used in affinity chromatography and has a similar mode of action.
Remazol Brilliant Blue R: Used in textile dyeing with different reactive groups.
Uniqueness: Reactive Blue 2 is unique due to its specific structure, which allows it to form stable covalent bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong and durable coloration .
Properties
IUPAC Name |
1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMGXZJTCOARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12236-82-7, 79241-87-5 | |
Record name | Cibacron Blue F 3GA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.